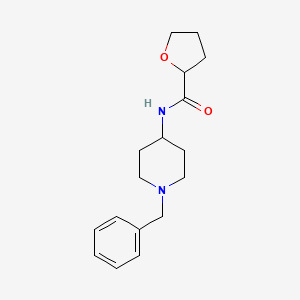![molecular formula C18H25N3O5 B4183399 2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide](/img/structure/B4183399.png)
2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide
Descripción general
Descripción
2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GW501516 or Endurobol and is a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). It is a synthetic compound that was first discovered in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases.
Mecanismo De Acción
GW501516 is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ by GW501516 leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve glucose uptake, and increase mitochondrial biogenesis. In addition, it has been shown to decrease triglyceride levels, increase HDL cholesterol levels, and decrease LDL cholesterol levels. These effects suggest that GW501516 has potential applications in the treatment of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages for use in lab experiments. It is a synthetic compound that is readily available for purchase from various chemical suppliers. It has also been extensively studied, and its mechanism of action is well understood. However, there are limitations to its use in lab experiments. It has been shown to have potential side effects, including the development of cancer in animal studies. In addition, its use in human studies is limited due to safety concerns.
Direcciones Futuras
There are several future directions for research on GW501516. One area of research is the development of safer and more effective analogs of GW501516. Another area of research is the investigation of the potential applications of GW501516 in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of GW501516 and its potential side effects.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have a significant impact on lipid metabolism, glucose homeostasis, and energy expenditure. In addition, it has been shown to have potential applications in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-3-16(26-14-7-8-15(21(24)25)13(2)12-14)18(23)19-9-5-11-20-10-4-6-17(20)22/h7-8,12,16H,3-6,9-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRIADVGABVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCN1CCCC1=O)OC2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4183341.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183342.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4183347.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183368.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide](/img/structure/B4183372.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4183374.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183390.png)
![6-methyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183398.png)

![ethyl {2-[(3-ethoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4183405.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,4-difluorophenoxy)propanamide](/img/structure/B4183412.png)